molecular formula C8H11NO4 B3025828 N-(3-Oxobutanoyl)-L-homoserine lactone

N-(3-Oxobutanoyl)-L-homoserine lactone

Cat. No.: B3025828
M. Wt: 185.18 g/mol
InChI Key: FIHPLICEAUNEFV-LURJTMIESA-N
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Description

N-(3-Oxobutanoyl)-L-homoserine lactone: is a small signaling molecule belonging to the class of acyl-homoserine lactones. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound plays a crucial role in regulating various physiological processes in bacteria, including biofilm formation, virulence factor production, and antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone typically involves the acylation of L-homoserine lactone with 3-oxobutyric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different acyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Oxobutanoyl)-L-homoserine lactone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study acyl-homoserine lactone synthesis and reactivity.

    Biology: Investigated for its role in bacterial quorum sensing and its impact on microbial communities.

    Medicine: Explored for its potential in developing anti-virulence therapies targeting quorum sensing pathways in pathogenic bacteria.

    Industry: Utilized in the development of biosensors for detecting bacterial contamination and monitoring environmental samples.

Mechanism of Action

N-(3-Oxobutanoyl)-L-homoserine lactone exerts its effects through quorum sensing mechanisms. It diffuses across bacterial cell membranes and binds to specific receptor proteins, such as LuxR-type proteins. This binding activates the transcription of target genes involved in various physiological processes. The molecular targets and pathways include genes responsible for biofilm formation, virulence factor production, and antibiotic resistance.

Comparison with Similar Compounds

  • N-(3-Oxooctanoyl)-L-homoserine lactone
  • N-(3-Oxododecanoyl)-L-homoserine lactone
  • N-(3-Hydroxybutanoyl)-L-homoserine lactone

Comparison: N-(3-Oxobutanoyl)-L-homoserine lactone is unique due to its specific acyl chain length and functional groups, which influence its binding affinity and specificity to receptor proteins. Compared to other acyl-homoserine lactones, it may have different quorum sensing regulatory effects and stability under various environmental conditions.

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPLICEAUNEFV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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